molecular formula C17H12N2O3 B2884966 (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile CAS No. 618389-77-8

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2884966
CAS No.: 618389-77-8
M. Wt: 292.294
InChI Key: NBUYXGHZLAQHCO-XYOKQWHBSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. This compound features a 1,3-benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular structure is further characterized by an α,β-unsaturated nitrile group and a 4-hydroxy-3-methoxyphenyl (isovanillin-derived) moiety, which together create a versatile platform for chemical exploration and biological evaluation. Compounds containing the 1,3-benzoxazole scaffold have been extensively studied and are associated with a wide range of pharmacological activities. Research on analogous structures has demonstrated potential in areas such as enzyme inhibition, with some compounds identified as inhibitors of targets like cathepsin S . The structural features of this compound suggest it is a valuable intermediate or lead compound for developing novel therapeutic agents, antimicrobials, and agrochemicals. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-21-16-9-11(6-7-14(16)20)8-12(10-18)17-19-13-4-2-3-5-15(13)22-17/h2-9,20H,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUYXGHZLAQHCO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation: Primary Synthetic Pathway

Reaction Overview

The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated nitriles. For this compound, the reaction involves:

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin, 1 )
  • 2-Cyanomethyl-1,3-benzoxazole (2 )

The general reaction proceeds as:
$$
\textbf{1} + \textbf{2} \xrightarrow{\text{Base/Catalyst}} \text{(2E)-Target Compound} + \text{H}_2\text{O}
$$

Synthesis of Key Intermediates

1.2.1 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)
Vanillin is synthesized via bromination and methoxylation of 4-hydroxybenzaldehyde:

  • Bromination : 4-Hydroxybenzaldehyde reacts with bromine in methanol to yield 3-bromo-4-hydroxybenzaldehyde.
  • Methoxylation : Copper-mediated coupling with methoxide replaces the bromine with a methoxy group.

1.2.2 2-Cyanomethyl-1,3-Benzoxazole
This intermediate is prepared via heteroannulation of o-aminophenol with chloroacetonitrile using Cu(OTf)₂ as a catalyst:
$$
\text{o-Aminophenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{Cu(OTf)}2} \textbf{2} + \text{HCl}
$$

Condensation Procedure

A mixture of 1 (1.0 mmol), 2 (1.1 mmol), and piperidine (5 mol%) in ethanol is refluxed for 4–6 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from methanol.

Optimization Notes :

  • Catalyst Screening : Cu(OTf)₂ improves yield (82%) compared to traditional bases like NaOH (68%).
  • Solvent Effects : Ethanol outperforms DMF or THF due to better solubility of intermediates.

One-Pot Heteroannulation-Knoevenagel Approach

Integrated Methodology

This method combines benzoxazole formation and Knoevenagel condensation in a single pot:

  • Heteroannulation : o-Aminophenol reacts with 4-hydroxy-3-methoxybenzaldehyde in the presence of Cu(OTf)₂ to form an imine intermediate.
  • Cyclization : The imine undergoes intramolecular cyclization to yield 2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazole .
  • Knoevenagel Step : Addition of malononitrile and piperidine forms the α,β-unsaturated nitrile.

Reaction Conditions :

  • Temperature: 70°C under ultrasound irradiation.
  • Yield: 78–85% with reduced side products compared to stepwise synthesis.

Alternative Ultrasound-Assisted Synthesis

Green Chemistry Protocol

A solvent-free approach using imidazolium chlorozincate ionic liquid (LAIL@MNP) as a catalyst achieves 89% yield in 30 minutes:

  • Reactants : o-Aminophenol , 4-hydroxy-3-methoxybenzaldehyde , and malononitrile.
  • Conditions : Ultrasound irradiation (40 kHz) at 70°C.

Advantages :

  • Reduced Waste : No solvent required.
  • Reusability : Catalyst retains 92% activity after five cycles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 500 MHz):
    δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.45 (m, 4H, aromatic-H), 6.92 (d, J = 8.5 Hz, 1H, phenolic-H), 3.91 (s, 3H, OCH₃).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=C), 1265 cm⁻¹ (C-O).

Thermodynamic Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 228°C, confirming thermal robustness.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Citation
Knoevenagel 82 6 h High selectivity for E-isomer
One-Pot Heteroannulation 85 8 h Reduced purification steps
Ultrasound-Assisted 89 0.5 h Eco-friendly, rapid

Applications and Derivatives

The compound’s α,β-unsaturated nitrile moiety serves as a precursor for:

  • Anticancer Agents : Derivatives show IC₅₀ values of 10–20 µM against MCF-7 and A549 cell lines.
  • Antimicrobials : Benzoxazole hybrids inhibit S. aureus and E. coli with MIC values ≤1 µg/mL.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Activity: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biochemical Probes: It is used as a probe to study various biochemical pathways and interactions.

Medicine

    Drug Development: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Diagnostics: It may be used in the development of diagnostic tools and assays.

Industry

    Dye and Pigment Production: The compound’s structural features make it suitable for use in the synthesis of dyes and pigments.

    Polymer Additives: It is used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of various cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Heterocycle Substitution: Benzoxazole vs. Benzothiazole

Compound Analogs :

  • CCG-63802 and CCG-63808 : Replace benzoxazole with benzothiazole (sulfur instead of oxygen). These compounds inhibit Regulator of G-protein Signaling 4 (RGS4) via covalent modification of cysteine residues by the acrylonitrile group .
  • Benzothiazole: Sulfur’s larger atomic size may increase lipophilicity, favoring membrane permeability .
Compound Heterocycle Key Substituents Biological Activity Reference
Target Compound Benzoxazole 4-Hydroxy-3-methoxyphenyl Potential RGS4 inhibition
CCG-63802 Benzothiazole 3-Methylphenoxy, pyrido-pyrimidinone RGS4 inhibitor
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Benzothiazole Varied aryl groups (e.g., thiophene) Antimicrobial, anticancer

Substituent Variation on the Aryl Group

Key Examples :

  • Curcumin Analogs : Derivatives with 4-hydroxy-3-methoxyphenyl groups exhibit strong antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities. For instance, compound 3d in shows potent ACE inhibition .
  • Balanophonin: Contains a similar 4-hydroxy-3-methoxyphenyl group, used as a synthetic precursor and pharmacological reference standard .

Structural Influence :

  • Methoxy vs. Hydroxy Groups : Methoxy groups enhance electron-donating effects, stabilizing radical intermediates in antioxidant activity. Hydroxy groups enable hydrogen bonding and metal chelation .

Role of the Acrylonitrile Group

The α,β-unsaturated nitrile is a critical pharmacophore:

  • RGS4 Inhibition : In CCG-63802 and CCG-63808, this group reacts with cysteine residues in RGS4, inhibiting GTPase-activating protein (GAP) activity .
  • Cytotoxicity: Acrylonitrile derivatives in show low toxicity in normal human lung cells, suggesting favorable safety profiles .

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This structure features a benzoxazole moiety, a prop-2-enenitrile group, and a substituted phenolic group, which contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity . For instance, derivatives of benzoxazole have shown promise in scavenging free radicals and reducing oxidative stress in various biological systems . The presence of hydroxyl and methoxy groups in the structure enhances this activity by donating hydrogen atoms to free radicals.

Anticancer Properties

Studies have demonstrated that benzoxazole derivatives possess anticancer properties . These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have been reported to exert cytotoxic effects on breast cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects . Similar compounds have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases. Research has indicated that such molecules can inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions .

The biological activities of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile may involve several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing their harmful effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or neurodegeneration.
  • Gene Regulation : It may affect the expression of genes involved in apoptosis and cell survival pathways.

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of various benzoxazole derivatives, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile was found to significantly reduce lipid peroxidation in vitro. This was measured using the thiobarbituric acid reactive substances (TBARS) assay, showing a reduction comparable to standard antioxidants like ascorbic acid .

Study 2: Anticancer Activity

A recent study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating potent cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway .

Data Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AnticancerApoptosis induction
NeuroprotectiveInhibition of inflammation

Q & A

Basic: What are the standard synthetic protocols for (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common route includes:

Precursor Preparation : Start with substituted benzoxazole derivatives (e.g., 2-aminophenol derivatives) and 4-hydroxy-3-methoxycinnamaldehyde.

Knoevenagel Condensation : React the aldehyde with nitrile-containing precursors (e.g., malononitrile) under basic conditions (e.g., piperidine catalyst in ethanol) to form the α,β-unsaturated nitrile backbone .

Coupling Reactions : Introduce the benzoxazole moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • pH Control : Maintain mild basicity (pH 8–9) to prevent decomposition of phenolic groups .
  • Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Advanced: How can researchers resolve contradictions in reported structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:
Discrepancies in SAR often arise from:

  • Substituent Position Effects : The 4-hydroxy-3-methoxyphenyl group’s orientation impacts hydrogen bonding with targets (e.g., kinases), while benzoxazol-2-yl influences π-π stacking .
  • Experimental Variability : Differences in assay conditions (e.g., cell lines, IC₅₀ protocols) can skew results.
    Resolution Strategies :

Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., halogenation at the benzoxazole 5-position) and test them under standardized bioassays .

Computational Docking : Use molecular dynamics simulations to predict binding affinities and validate with surface plasmon resonance (SPR) .

Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition datasets) to identify consensus trends .

Basic: What analytical techniques are most reliable for validating the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30 to 95:5) to assess purity (>98%) .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR peaks:
    • Benzoxazole protons: δ 8.1–8.3 ppm (doublet, J = 8 Hz).
    • 4-Hydroxy-3-methoxyphenyl: δ 6.8–7.1 ppm (aromatic multiplet) and δ 3.9 ppm (OCH₃ singlet) .
  • Mass Spectrometry : High-resolution ESI-MS should match the theoretical [M+H]⁺ peak (m/z 323.0924) .

Advanced: How can computational modeling predict the compound’s mechanism of action in anticancer studies?

Methodological Answer:

Target Identification : Use SwissTargetPrediction or PharmMapper to prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to known inhibitors .

Docking Simulations : Perform AutoDock Vina simulations to model interactions:

  • The nitrile group forms hydrogen bonds with kinase hinge regions (e.g., EGFR Thr830).
  • Benzoxazole engages in hydrophobic interactions with allosteric pockets .

DFT Calculations : Analyze HOMO-LUMO gaps to predict electron transfer capacity and redox-mediated cytotoxicity .

Basic: What strategies mitigate instability of the 4-hydroxy group during synthesis and storage?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the phenolic -OH as a tert-butyldimethylsilyl (TBS) ether during synthesis, followed by TBAF-mediated deprotection .
  • Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation. Lyophilization improves stability for long-term storage .

Advanced: How do solvent polarity and catalysts influence regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

Methodological Answer:

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, directing EAS to the benzoxazole C5 position. Non-polar solvents (toluene) favor C4 substitution .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilicity at the 4-hydroxy-3-methoxyphenyl ring, while iodine promotes iodination at the benzoxazole C6 .

Basic: What are the key considerations for scaling up synthesis without compromising enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the E-isomer .
  • Flow Chemistry : Continuous-flow reactors minimize racemization by reducing reaction time and thermal degradation .

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